4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H7F3O3. This compound is characterized by the presence of an ethynyl group attached to the benzene ring, along with a trifluoroethoxy substituent. It is a derivative of benzoic acid, which is widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid.
Sonogashira Coupling Reaction: The bromo compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then subjected to desilylation using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the ethynyl group, making it less reactive in certain synthetic applications.
4-Ethynylbenzoic acid: Does not have the trifluoroethoxy group, which affects its solubility and reactivity.
Uniqueness: 4-Ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both the ethynyl and trifluoroethoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-2-7-3-4-8(10(15)16)5-9(7)17-6-11(12,13)14/h1,3-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHELAXSSQYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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